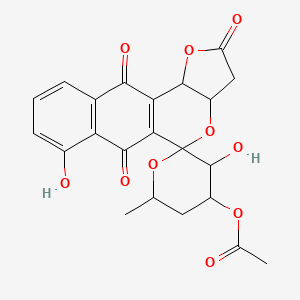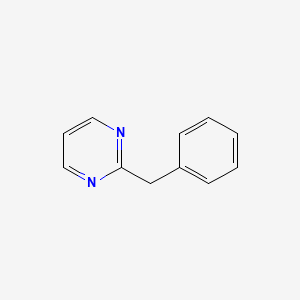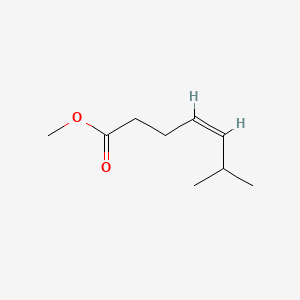
Methyl (Z)-6-methylhept-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-6-methylhept-4-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound features a double bond in the Z-configuration, which means that the higher priority substituents on each carbon of the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (Z)-6-methylhept-4-enoate can be synthesized through various methods. One common approach involves the esterification of (Z)-6-methylhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-6-methylhept-4-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used for ester reduction.
Substitution: Nucleophilic substitution reactions often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: (Z)-6-methylhept-4-enoic acid.
Reduction: (Z)-6-methylhept-4-en-1-ol.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (Z)-6-methylhept-4-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of methyl (Z)-6-methylhept-4-enoate in chemical reactions involves the interaction of its ester functional group with various reagents. For example, in nucleophilic substitution reactions, the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the new product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-6-methylhept-4-enoate: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Ethyl (Z)-6-methylhept-4-enoate: An ester with an ethyl group instead of a methyl group.
Methyl (Z)-6-methylheptanoate: A saturated ester without the double bond.
Uniqueness
Methyl (Z)-6-methylhept-4-enoate is unique due to its Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.
Propriétés
Numéro CAS |
112375-44-7 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
methyl (Z)-6-methylhept-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4- |
Clé InChI |
QUFUSBQFKQNUIR-XQRVVYSFSA-N |
SMILES isomérique |
CC(C)/C=C\CCC(=O)OC |
SMILES canonique |
CC(C)C=CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
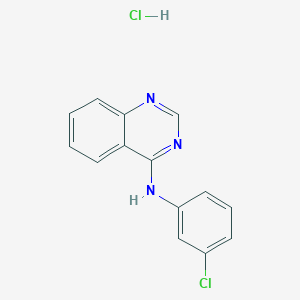
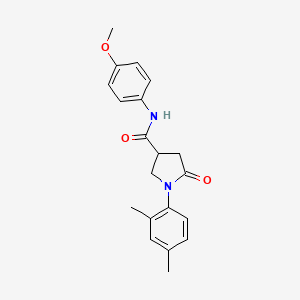
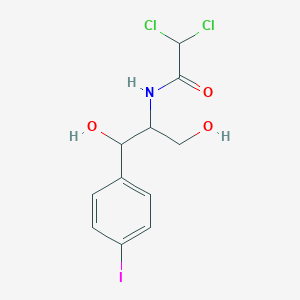
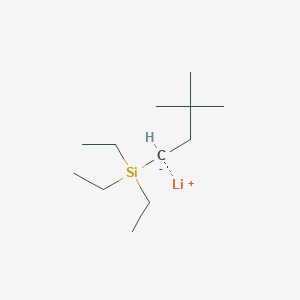
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
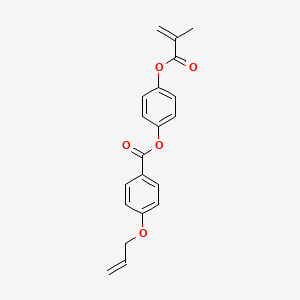

![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
